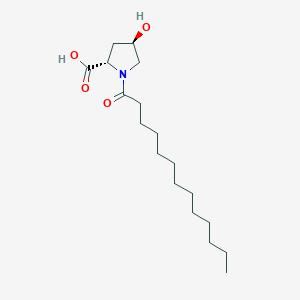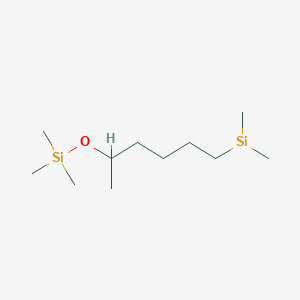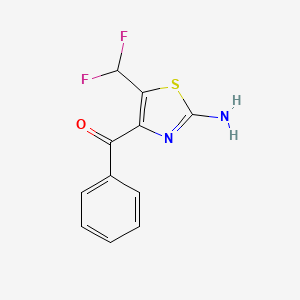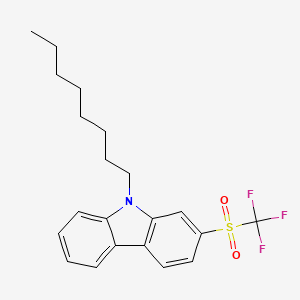
N-Tetradecanoyl-hydroxyproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetradecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: Studied for its role in collagen synthesis and its potential in tissue engineering.
Medicine: Investigated for its anti-inflammatory and wound healing properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing and anti-aging effects
Wirkmechanismus
The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Tetradecanoyl Homoserine Lactone: Another acylated compound with signaling properties in bacterial quorum sensing.
N-Acetyl-4-Hydroxyproline: Used as an anti-inflammatory agent.
Uniqueness
N-Tetradecanoyl-hydroxyproline is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. Its role in collagen stabilization and its potential therapeutic applications set it apart from other hydroxyproline derivatives .
Eigenschaften
Molekularformel |
C18H33NO4 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1 |
InChI-Schlüssel |
LYGFQYMZWLCANQ-CVEARBPZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)


![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
